N-(Methyl-d3)-indazole-5-boronic acid
Description
Properties
IUPAC Name |
[1-(trideuteriomethyl)indazol-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-3-2-7(9(12)13)4-6(8)5-10-11/h2-5,12-13H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFXDGMBDJLHR-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)B(O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization of 2-Formylphenylboronic Acids
The indazole ring system is constructed via copper(II) acetate-catalyzed reactions between 2-formylphenylboronic acids and diazadicarboxylates. This method, optimized by, proceeds through a Chan–Evans–Lam-type C–N bond formation (Figure 1):
Reaction conditions :
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Catalyst: Cu(OAc)₂ (10 mol%)
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Solvent: Dichloromethane (DCM)/MeOH (4:1 v/v)
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Temperature: 25°C, 24 hours
Post-cyclization, the boronic acid group at the 5-position is retained, enabling direct functionalization. This route avoids protecting group strategies required in traditional indazole syntheses.
Deuterium Labeling at the N-Methyl Position
Isotopic Exchange Using Deuterated Methyl Iodide
Deuteration is achieved via nucleophilic substitution on the indazole nitrogen. A patent details the following optimized protocol:
Stepwise procedure :
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Deprotonation : Treat indazole-5-boronic acid with NaH (2.2 eq) in THF at 0°C.
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Alkylation : Add CD₃I (1.5 eq) dropwise, warm to 25°C, stir for 12 hours.
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Workup : Quench with NH₄Cl, extract with EtOAC, dry over MgSO₄.
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Yield : 89% (HPLC purity >99%; deuterium incorporation >98%)
Critical parameters :
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Moisture sensitivity: Reaction vessels must be flame-dried under argon.
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Solvent choice: THF outperforms DMF due to reduced side-product formation.
Boronic Acid Functionalization and Stability
Palladium-Mediated Suzuki Coupling
The boronic acid group enables late-stage diversification. A representative coupling protocol from:
| Parameter | Value |
|---|---|
| Substrate | N-(Methyl-d3)-indazole-5-boronic acid |
| Partner | 4-Bromotoluene |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 eq) |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C, 8 hours |
| Yield | 76% |
This reaction demonstrates the compound’s utility in constructing biaryl systems while preserving isotopic integrity.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Large-scale manufacturing (patent) employs flow chemistry to enhance reproducibility:
Reactor setup :
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Module 1: Boronic acid introduction via Miyaura borylation (residence time: 30 min)
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Module 2: Deuterated methyl group installation (residence time: 45 min)
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Module 3: In-line HPLC purification (purity threshold: 99.5%)
Advantages :
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23% reduction in solvent use compared to batch processes.
Comparative Analysis of Deuterium Incorporation Methods
Metal-Catalyzed vs. Classical Alkylation
| Method | Deuteration Efficiency | Side Products | Scalability |
|---|---|---|---|
| CD₃I/NaH | 98.2% | <1% | Excellent |
| D₂O Exchange | 72.5% | 8–12% | Limited |
| Rh-Catalyzed C–D Insertion | 95.7% | 3–5% | Moderate |
The CD₃I/NaH method remains superior for N-methyl-d3 labeling due to minimal scrambling and compatibility with boronic acid groups.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification uses orthogonal methods:
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Size Exclusion Chromatography : Remove Pd residues (MeOH mobile phase).
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Ion-Exchange Chromatography : Separate boronic acid dimers (Amberlite IRA-400 resin).
Quality control metrics :
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NMR : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, H-3), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.45 (d, J=8.4 Hz, 1H, H-6).
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HRMS : m/z calc. for C8H7D3BN2O2 [M+H]+: 194.0924; found: 194.0921.
Challenges and Mitigation Strategies
Boronic Acid Protodeboronation
Protodeboronation (<5% under standard conditions) is minimized by:
Chemical Reactions Analysis
Types of Reactions
N-(Methyl-d3)-indazole-5-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized indazole derivatives.
Scientific Research Applications
Chemistry
N-(Methyl-d3)-indazole-5-boronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through the Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which is crucial for synthesizing pharmaceuticals and complex organic compounds.
Key Reactions :
- Oxidation : Converts boronic acids to boronic esters.
- Reduction : Can yield boranes or other reduced forms.
- Substitution : Facilitates the introduction of various functional groups into the indazole structure.
Biology
In biological applications, this compound is utilized for developing probes and sensors that exploit its boronic acid group for binding to diols and other biomolecules. This interaction is instrumental in studying enzymatic activities and molecular recognition processes.
Case Study :
A study demonstrated the use of boronic acid derivatives in the design of sensors for glucose detection, which could significantly impact diabetes management by providing real-time monitoring capabilities.
Medicine
This compound has potential as a pharmacophore in drug design, particularly targeting enzymes and receptors involved in various diseases. Its unique structure allows for selective interactions with biological targets, which can lead to the development of effective therapeutics.
Example :
Research has indicated that similar indazole derivatives exhibit anticancer activity by inhibiting specific protein kinases involved in cell proliferation, suggesting that this compound may also possess similar properties.
Industry
In material science, this compound is employed in creating advanced materials, including polymers and nanomaterials with tailored properties. Its versatility allows for modifications that enhance material performance in various applications.
Mechanism of Action
The mechanism of action of N-(Methyl-d3)-indazole-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indazole ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
(2-Methyl-2H-indazol-5-yl)boronic Acid
- Structural Similarities : Both compounds share an indazole core and a boronic acid group at the 5-position.
- Key Differences: The deuterated methyl group (-CD₃) in N-(Methyl-d3)-indazole-5-boronic acid replaces the non-deuterated methyl group (-CH₃) in (2-Methyl-2H-indazol-5-yl)boronic acid. This substitution minimally alters the molecular weight (175.98 g/mol for the non-deuterated form vs. ~178.99 g/mol for the deuterated form) but significantly impacts metabolic stability. Deuterated analogs are less prone to oxidative metabolism by cytochrome P450 enzymes, leading to extended half-lives .
- Applications: While the non-deuterated variant is primarily used in Suzuki-Miyaura cross-coupling reactions, the deuterated form is tailored for drug development to optimize pharmacokinetics .
5-Methoxy-2-methyl-3-indoleacetic Acid
- Structural Similarities : Both compounds feature heterocyclic aromatic cores (indazole vs. indole) with methyl substituents.
- Key Differences : The boronic acid group in this compound is replaced by a carboxylic acid (-COOH) in 5-methoxy-2-methyl-3-indoleacetic acid. Additionally, the latter includes a methoxy (-OCH₃) group, which enhances solubility but reduces boron-mediated reactivity.
- Biological Activity : While 5-methoxy-2-methyl-3-indoleacetic acid is associated with anti-inflammatory properties, this compound is specialized for kinase inhibition (e.g., ALK5) .
3-Methoxy-4-(methoxycarbonyl)phenylboronic Acid
- Structural Similarities : Both are boronic acid derivatives used in synthetic chemistry.
- Key Differences : The phenyl ring in 3-methoxy-4-(methoxycarbonyl)phenylboronic acid lacks the indazole heterocycle, resulting in distinct electronic properties. The indazole core in this compound provides stronger π-π stacking interactions in protein binding, critical for its role as a kinase inhibitor .
Comparative Data Table
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications | Metabolic Stability |
|---|---|---|---|---|---|
| This compound | Indazole | -CD₃, -B(OH)₂ | ~178.99 | ALK5 inhibitors, deuterated drugs | High (due to -CD₃) |
| (2-Methyl-2H-indazol-5-yl)boronic acid | Indazole | -CH₃, -B(OH)₂ | 175.98 | Suzuki-Miyaura cross-coupling | Moderate |
| 5-Methoxy-2-methyl-3-indoleacetic acid | Indole | -CH₃, -OCH₃, -COOH | 219.24 | Anti-inflammatory agents | Low (CYP substrate) |
| 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid | Phenyl | -OCH₃, -COOCH₃, -B(OH)₂ | 224.03 | Synthetic intermediates | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal Suzuki-Miyaura cross-coupling conditions for N-(Methyl-d3)-indazole-5-boronic acid in aryl-aryl bond formation?
- Methodological Answer : Utilize palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a mild base (e.g., Na₂CO₃ or K₃PO₄) in anhydrous solvents like THF or dioxane. Maintain inert conditions (N₂/Ar) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS. Post-reaction, purify using column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., [M+H]⁺ or [M−B(OH)₂]⁺ ions). Validate purity via HPLC with a C18 column and UV detection. Use elemental analysis (EA) to confirm C, H, N content, accounting for deuterium substitution. Compare experimental and theoretical isotopic patterns in NMR (¹H/¹³C) to confirm deuteration at the methyl group .
Advanced Research Questions
Q. How does deuterium substitution at the methyl group influence crystallographic studies of this compound derivatives?
- Methodological Answer : Deuteration can alter crystal packing due to reduced vibrational amplitudes, enhancing X-ray diffraction resolution. Use neutron diffraction for precise deuterium positioning. For polymorph screening, conduct solvent-drop grinding with varied solvents (e.g., DMSO, ethanol) and analyze via PXRD. Reference crystal forms of analogous deuterated compounds (e.g., pyridazine-carboxamide derivatives) for comparative insights .
Q. What analytical challenges arise when quantifying trace impurities in deuterated boronic acids, and how can they be addressed?
- Methodological Answer : Deuterated analogs may co-elute with non-deuterated impurities in standard HPLC methods. Implement LC-HRMS with isotopic filtering to distinguish between deuterated and protiated species. For boron-containing byproducts (e.g., boroxines), use ¹¹B NMR spectroscopy. Optimize sample preparation with deuterated solvents (e.g., DMSO-d₆) to avoid proton exchange artifacts .
Q. How can this compound be integrated into glucose-responsive hydrogels for biomedical applications?
- Methodological Answer : Exploit boronic acid-diol interactions to design glucose-sensitive hydrogels. Co-polymerize with acrylamide derivatives and crosslinkers (e.g., PEG-DA). Characterize swelling behavior under varying glucose concentrations via rheology. Validate biocompatibility using in vitro cell viability assays (e.g., MTT with HEK293 cells). Reference boronic acid hydrogel systems for insulin delivery as a template .
Q. What strategies mitigate competing protodeboronation or homo-coupling side reactions during cross-coupling of this compound?
- Methodological Answer : Add catalytic silver salts (e.g., Ag₂O) to suppress protodeboronation. Use excess aryl halide (1.5–2.0 equiv) to minimize homo-coupling. For electron-deficient aryl partners, switch to Pd(OAc)₂ with SPhos ligand. Monitor reaction kinetics via in situ IR spectroscopy to optimize temperature and time. Post-purification, analyze by ¹H NMR for residual coupling byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
